Cas no 16662-47-8 (Gallopamil)

Gallopamil structure
Nome del prodotto:Gallopamil
Numero CAS:16662-47-8
MF:C28H40N2O5
MW:484.627608299255
MDL:MFCD00058000
CID:93770
PubChem ID:24277852
Gallopamil Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-((3,4-Dimethoxyphenethyl)(methyl)amino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- Gallopamil [INN:BAN]
- Gallopamil
- 5-((3,4-Dimethoxyphenethyl)methylamino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)valeronitrile
- D 600
- Gallopamillum
- Gallopamillum [INN-Latin]
- Galopamilo
- Galopamilo [INN-Spanish]
- UNII-39WPC8JHR8
- Benzeneacetonitrile, alpha-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-3,4,5-trimethoxy-alpha-(1-methylethyl)-
- 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- D 600
- C13764
- dl-D 600
- Lu 30-029
- CoMpound D 600
- Methoxyverapamil
- D 600 (vasodilator)
- (±)-Methoxyverapamil hydrochloride Solution, 100ppm
- (±)-Methoxyverapamil hydrochloride Solution, 1000ppm
- (+/-)-METHOXYVERAPAMIL HYDROCHLORIDE (D6 00) (GALLOPAMIL)
- 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)valeronitrile
- Q412127
- D08009
- NSC_119442
- NCGC00015686-10
- SCHEMBL49428
- CCG-204863
- NCGC00015686-07
- CAS_119442
- NCGC00089760-02
- Bio1_000389
- 39WPC8JHR8
- NCGC00089760-03
- KBio3_000206
- SDCCGSBI-0050756.P002
- METHOXYVERAPAMILHYDROCHLORIDE
- PDSP1_001085
- DB12923
- NCGC00015686-04
- NCGC00015686-09
- CHEBI:34772
- HSCI1_000351
- Bio2_000583
- Bio1_001367
- CHEMBL51149
- BRD-A52922642-001-02-9
- HMS1791F05
- KBioSS_000103
- NCGC00015686-06
- IDI1_033853
- HY-14276
- KBio2_002671
- D600
- XQLWNAFCTODIRK-UHFFFAOYSA-N
- Methoxyverapamil hydrochloride
- (+/-)-Methoxyverapamil hydrochloride
- CS-0002968
- GALLOPAMIL [WHO-DD]
- Bio1_000878
- Benzeneacetonitrile, alpha-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-alpha-(1-methylethyl)-
- KBio3_000205
- BRD-A52922642-003-01-7
- PDSP2_001069
- Lopac0_000778
- Gallopamil (INN)
- 5-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- C28H40N2O5
- BSPBio_001383
- GALLOPAMIL [MI]
- KBio2_005239
- Bio2_000103
- NCGC00089760-05
- AKOS015914091
- NS00007539
- DTXSID5045172
- 5-[[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile #
- HMS1989F05
- NCGC00089760-04
- (+/-)-Methoxyverapamil
- 16662-47-8
- NCGC00015686-05
- GALLOPAMIL [INN]
- NCGC00015686-03
- BDBM82061
- .ALPHA.-ISOPROPYL-.ALPHA.-((N-METHYL-N-HOMOVERATRYL)-.GAMMA.-AMINOPROPYL)-3,4,5-TRIMETHOXYPHENYLACETONITRILE
- KBio2_000103
- NCGC00015686-13
- .ALPHA.-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-3,4,5-TRIMETHOXY-.ALPHA.-(1-METHYLETHYL)BENZENEACETONITRILE
- KBioGR_000103
- BRD-A52922642-001-03-7
- DA-63679
- GALLO?
- (+/-)-Methoxyverapamil; Benzeneacetonitrile, a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-a-(1-methylethyl)-; Valeronitrile, 5-[(3,4-dimethoxyphenethyl)methylamino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)- (8CI); a-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]met
- ALPHA-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-3,4,5-TRIMETHOXY-ALPHA-(1-METHYLETHYL)BENZENEACETONITRILE
- Galopamilo (INN-Spanish)
- ALPHA-ISOPROPYL-ALPHA-((N-METHYL-N-HOMOVERATRYL)-GAMMA-AMINOPROPYL)-3,4,5-TRIMETHOXYPHENYLACETONITRILE
- 5-(2-(3,4-dimethoxyphenyl)ethyl-methyl-amino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- C08DA02
- Gallopamillum (INN-Latin)
- DTXCID3025172
-
- MDL: MFCD00058000
- Inchi: InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
- Chiave InChI: OKCRIUNHEQSXFD-UHFFFAOYSA-N
- Sorrisi: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Proprietà calcolate
- Massa esatta: 520.27000
- Massa monoisotopica: 484.29372238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 14
- Complessità: 639
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Superficie polare topologica: 73.2Ų
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Indice di rifrazione: nD25 1.5402
- PSA: 73.18000
- LogP: 5.66408
- Solubilità: Non determinato
Gallopamil Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
Gallopamil Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-25mg |
Gallopamil |
16662-47-8 | 98.84% | 25mg |
¥ 3580 | 2023-09-07 | |
ChemScence | CS-0002968-10mg |
Gallopamil |
16662-47-8 | >98.0% | 10mg |
$150.0 | 2022-04-27 | |
TRC | M271768-10mg |
(+/-)-Methoxyverapamil |
16662-47-8 | 10mg |
$190.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-5 mg |
Gallopamil |
16662-47-8 | 5mg |
¥1310.00 | 2022-04-26 | ||
MedChemExpress | HY-14276-10mM*1mLinDMSO |
Gallopamil |
16662-47-8 | ≥98.0% | 10mM*1mLinDMSO |
¥1599 | 2022-05-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202706-25mg |
(±)-Methoxyverapamil Hydrochloride, |
16662-47-8 | ≥98% | 25mg |
¥308.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-100mg |
Gallopamil |
16662-47-8 | 98.84% | 100mg |
¥ 8125 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-1 mL * 10 mM (in DMSO) |
Gallopamil |
16662-47-8 | 98.84% | 1 mL * 10 mM (in DMSO) |
¥ 1346 | 2023-09-07 | |
A2B Chem LLC | AA89059-10mg |
Benzeneacetonitrile, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-α-(1-methylethyl)- |
16662-47-8 | 98.84% | 10mg |
$133.00 | 2024-01-03 | |
A2B Chem LLC | AA89059-200mg |
Benzeneacetonitrile, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-α-(1-methylethyl)- |
16662-47-8 | 98.84% | 200mg |
$564.00 | 2024-01-03 |
Gallopamil Letteratura correlata
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
3. Book reviews
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
16662-47-8 (Gallopamil) Prodotti correlati
- 52-53-9(verapamil)
- 92302-55-1(Benzeneacetonitrile,3,4-dimethoxy-a-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]-a-(1-methylethyl)-)
- 67018-85-3(Norverapamil)
- 77326-93-3(p-O-Desmethyl Verapamil)
- 1353980-93-4(tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate)
- 201930-89-4((2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride)
- 2137787-87-0(5-(3-Tert-butylphenyl)pyridine-2-carbaldehyde)
- 2680868-65-7(3-(tert-butoxy)carbonyl-3-(methoxymethyl)pyrrolidine-1-carboxylic acid)
- 427882-78-8(2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt (90%))
- 1804744-64-6(4-Hydroxy-6-iodo-3-methyl-2-(trifluoromethoxy)pyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:16662-47-8)Gallopamil

Purezza:99%/99%/99%/99%/99%/99%
Quantità:50mg/100mg/500mg/5mg/10mg/25mg
Prezzo ($):614.0/864.0/1730.0/154.0/246.0/436.0